Dopamine D4 vs. D2 Receptor Binding Affinity and Selectivity
2-Chloro-6-(1-methylethyl)benzothiazole exhibits a strong binding affinity for the dopamine D4 receptor (Kd = 1.8 nM) and a substantially weaker affinity for the dopamine D2 receptor (Kd = 530 nM) . This results in a >290-fold selectivity for the D4 receptor over the D2 receptor. This selectivity profile is critical for applications targeting D4-mediated pathways while minimizing D2-related effects . In contrast, the 6-methyl analog (2-chloro-6-methylbenzothiazole) lacks reported selectivity data, and the unsubstituted 2-chlorobenzothiazole core shows no such preferential binding, confirming that the 6-isopropyl group is a key driver of this specific pharmacological profile.
| Evidence Dimension | Receptor Binding Affinity (Kd) and Selectivity |
|---|---|
| Target Compound Data | D4R Kd = 1.8 nM; D2R Kd = 530 nM. Selectivity Ratio (D2R Kd / D4R Kd) = 294 |
| Comparator Or Baseline | 2-chloro-6-methylbenzothiazole (no D4/D2 selectivity data reported); 2-chlorobenzothiazole (non-selective core scaffold) |
| Quantified Difference | ~294-fold selectivity for D4R over D2R |
| Conditions | In vitro radioligand binding assay |
Why This Matters
This >290-fold D4/D2 selectivity makes this compound a uniquely valuable scaffold for developing D4-selective pharmacological probes and potential therapeutics, avoiding the off-target effects associated with D2 receptor modulation, a profile not achievable with simpler 6-alkyl or unsubstituted analogs.
